Propyl ethyl(4-methylphenyl)phosphinate
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Overview
Description
Propyl ethyl(4-methylphenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl ethyl(4-methylphenyl)phosphinate typically involves the reaction of 4-methylphenylphosphinic acid with propyl and ethyl alcohols under acidic or basic conditions. The reaction can be catalyzed by various agents, such as palladium or copper catalysts, to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process. The use of efficient catalysts and purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl ethyl(4-methylphenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the organic groups attached to the phosphorus atom are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the presence of suitable solvents .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. These products have various applications in organic synthesis and industrial processes .
Scientific Research Applications
Propyl ethyl(4-methylphenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphatase enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of propyl ethyl(4-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl ethyl(4-methylphenyl)phosphinate include other phosphinates such as methyl phenylphosphinate and ethyl phenylphosphinate.
Uniqueness
This compound is unique due to its specific combination of organic groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other phosphinates may not fulfill .
Properties
CAS No. |
61388-04-3 |
---|---|
Molecular Formula |
C12H19O2P |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-[ethyl(propoxy)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C12H19O2P/c1-4-10-14-15(13,5-2)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
YLAIMFPNABZNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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